4-Amino-3,5-difluorobenzaldehyde
Overview
Description
4-Amino-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H5F2NO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-difluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction. For instance, 4-chlorobenzaldehyde can undergo a halogen-exchange reaction with a fluorinating agent to produce 4-fluorobenzaldehyde . This intermediate can then be further functionalized to introduce the amino group at the desired position.
Another method involves the use of Grignard reagents. For example, 3,4-difluorobromobenzene can react with a Grignard reagent in the presence of tetrahydrofuran to form the corresponding difluorobenzaldehyde . Subsequent reactions can introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen-exchange reactions and the use of advanced catalytic systems to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-difluorobenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: 4-Amino-3,5-difluorobenzoic acid.
Reduction: 4-Amino-3,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-difluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the amino group at the 4-position.
4-Amino-3-fluorobenzaldehyde: Contains only one fluorine atom.
4-Amino-2,6-difluorobenzaldehyde: Fluorine atoms are positioned differently on the benzene ring.
Uniqueness
4-Amino-3,5-difluorobenzaldehyde is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-amino-3,5-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSELIKSDSNNSTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598260 | |
Record name | 4-Amino-3,5-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135564-23-7 | |
Record name | 4-Amino-3,5-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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